molecular formula C15H14N4O2S B2566992 methyl 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate CAS No. 893932-44-0

methyl 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate

Cat. No.: B2566992
CAS No.: 893932-44-0
M. Wt: 314.36
InChI Key: OXDXEMQQDYOBOY-UHFFFAOYSA-N
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Description

Methyl 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate is a chemical compound belonging to the class of pyrazolo[3,4-d]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate typically involves the following steps:

  • Formation of the Pyrazolo[3,4-d]pyrimidin-4-yl core: This can be achieved through the cyclization of appropriate precursors, such as phenylhydrazine and a suitable pyrimidinyl derivative.

  • Esterification: The final step involves esterification of the thiolated compound with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The thiol group in the compound can be oxidized to form a disulfide or sulfonic acid derivative.

  • Reduction: Reduction reactions can be performed to convert the pyrazolo[3,4-d]pyrimidin-4-yl core to its corresponding amine derivative.

  • Substitution: The phenyl group can undergo electrophilic substitution reactions, leading to the formation of various substituted phenyl derivatives.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents such as hydrogen peroxide or iodine.

  • Reduction: Employing reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Utilizing electrophiles like bromine or nitric acid under controlled conditions.

Major Products Formed:

  • Disulfides: Resulting from the oxidation of the thiol group.

  • Amines: Formed through the reduction of the pyrazolo[3,4-d]pyrimidin-4-yl core.

  • Substituted Phenyl Derivatives: Produced from electrophilic substitution reactions.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies to understand enzyme mechanisms and protein interactions. Medicine: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • Pyrazolo[3,4-d]pyrimidin-4-yl derivatives: These compounds share a similar core structure but differ in their substituents and functional groups.

  • Thiophenyl esters: These compounds contain a thiol group attached to a phenyl ring, similar to the structure of methyl 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate.

Uniqueness: this compound is unique due to its specific combination of the pyrazolo[3,4-d]pyrimidin-4-yl core and the thiol ester group, which imparts distinct chemical and biological properties compared to other similar compounds.

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Properties

IUPAC Name

methyl 2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2S/c1-10(15(20)21-2)22-14-12-8-18-19(13(12)16-9-17-14)11-6-4-3-5-7-11/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXDXEMQQDYOBOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)SC1=NC=NC2=C1C=NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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